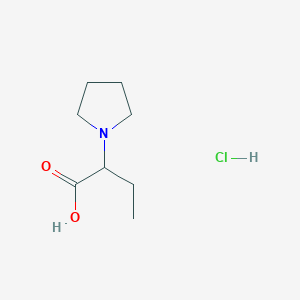

2-Pyrrolidin-1-YL-butyric acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-pyrrolidin-1-ylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-2-7(8(10)11)9-5-3-4-6-9;/h7H,2-6H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POIDTVYBIYAITO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1CCCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Potential Mechanisms of Action of 2-Pyrrolidin-1-YL-butyric acid hydrochloride

Preamble: Charting a Course in Unexplored Territory

To our fellow researchers, scientists, and drug development professionals, this guide addresses the enigmatic nature of 2-Pyrrolidin-1-YL-butyric acid hydrochloride. As of our current knowledge base, this compound remains largely uncharacterized in peer-reviewed literature, presenting a unique challenge and opportunity. The absence of direct mechanistic studies necessitates a logical, structure-based approach to hypothesize its biological activities. This document, therefore, serves not as a definitive statement of fact, but as a comprehensive, evidence-informed roadmap for investigating its potential mechanisms of action. By dissecting its core chemical moieties—the pyrrolidine ring and the butyric acid chain—we can infer plausible biological targets and pathways, grounding our hypotheses in the established pharmacology of analogous compounds.

Our exploration will be anchored in two primary, compelling lines of inquiry:

-

Modulation of the Gamma-Aminobutyric Acid (GABA) System: The structural similarity of the pyrrolidine and butyric acid components to GABA, the principal inhibitory neurotransmitter in the central nervous system, suggests a potential interaction with GABAergic pathways.

-

Inhibition of Histone Deacetylases (HDACs): The butyric acid component is a well-established pharmacophore for HDAC inhibition, a mechanism with profound implications for epigenetic regulation and cellular function.

This guide will delve into the theoretical underpinnings of these potential mechanisms, supported by data from related compounds, and will provide detailed experimental protocols to empower researchers to rigorously test these hypotheses.

Part 1: The GABAergic Hypothesis - A Structural Analogy to a Key Neurotransmitter

The structure of 2-Pyrrolidin-1-YL-butyric acid bears a resemblance to gamma-aminobutyric acid (GABA), a critical inhibitory neurotransmitter in the central nervous system.[1][2][3] GABAergic signaling is fundamental to maintaining the balance between neuronal excitation and inhibition.[1] Dysregulation of this system is implicated in numerous neurological and psychiatric disorders, making GABA receptors and transporters significant therapeutic targets.[1][2] GABA analogs, compounds with structures similar to GABA, are known to modulate this system, though their precise mechanisms can vary.[4][5]

The pyrrolidine ring is a key structural motif in many compounds that interact with the GABAergic system, particularly as GABA uptake inhibitors.[6][7][8] By blocking the reuptake of GABA from the synaptic cleft, these inhibitors increase the concentration of GABA available to bind to its receptors, thereby enhancing inhibitory neurotransmission.

Potential GABAergic Mechanisms of Action:

-

GABA Receptor Agonism/Antagonism: The compound could directly bind to and activate (agonism) or block (antagonism) GABA-A or GABA-B receptors.[1]

-

GABA Transporter (GAT) Inhibition: It may inhibit one or more of the GABA transporters (GAT-1, GAT-2, GAT-3, BGT-1), preventing the reuptake of GABA into neurons and glial cells.[6]

Proposed Signaling Pathway: GABA Transporter Inhibition

Below is a conceptual diagram illustrating the potential mechanism of this compound as a GABA transporter inhibitor.

Caption: Potential inhibition of GABA reuptake by 2-Pyrrolidin-1-YL-butyric acid HCl.

Experimental Protocol: GABA-A Receptor Binding Assay

This protocol is designed to determine if the compound binds to the GABA-A receptor, a key component of the GABAergic system.[9][10]

Objective: To measure the displacement of a radiolabeled ligand from the GABA-A receptor by this compound.

Materials:

-

Rat brain cortex membranes (source of GABA-A receptors)

-

[3H]Muscimol (radioligand)

-

Unlabeled GABA (for determining non-specific binding)

-

This compound (test compound)

-

Assay buffer (e.g., Tris-HCl)

-

Scintillation fluid and vials

-

Liquid scintillation counter

-

Glass fiber filters

Procedure:

-

Prepare rat brain membranes according to standard laboratory protocols.

-

In a series of microcentrifuge tubes, add a constant amount of brain membrane preparation.

-

Add increasing concentrations of the test compound (this compound) to the tubes. Include a set of tubes with only buffer (for total binding) and a set with a high concentration of unlabeled GABA (for non-specific binding).

-

Add a constant concentration of [3H]Muscimol to all tubes.

-

Incubate the tubes at a controlled temperature (e.g., 4°C) for a specified time to allow binding to reach equilibrium.

-

Rapidly filter the contents of each tube through a glass fiber filter to separate bound from unbound radioligand.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity in each vial using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]Muscimol).

Part 2: The HDAC Inhibition Hypothesis - An Epigenetic Modulator?

The butyric acid moiety of the target compound is structurally related to butyrate, a short-chain fatty acid known to be a potent inhibitor of histone deacetylases (HDACs).[11][12][13] HDACs are a class of enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and generally transcriptional repression.[12][13] By inhibiting HDACs, compounds like butyrate can induce histone hyperacetylation, altering chromatin structure and modulating gene expression.[12][14] This mechanism has been linked to various cellular outcomes, including cell cycle arrest, differentiation, and apoptosis.[12][13]

The presence of the butyric acid chain in this compound makes HDAC inhibition a highly plausible mechanism of action.

Potential HDAC-Related Mechanisms of Action:

-

Direct Inhibition of HDAC Enzymes: The compound may directly bind to the active site of one or more classes of HDAC enzymes (Class I, II, and IV).[13]

-

Modulation of Gene Expression: By inhibiting HDACs, the compound could lead to the altered expression of genes involved in various cellular processes.

Conceptual Workflow: Screening for HDAC Inhibition

The following diagram outlines a typical workflow for assessing the HDAC inhibitory potential of a novel compound.

Caption: A streamlined workflow for identifying and validating HDAC inhibitors.

Experimental Protocol: Fluorometric HDAC Inhibition Assay

This protocol provides a high-throughput method to screen for HDAC inhibitory activity.[15][16][17]

Objective: To quantify the inhibitory effect of this compound on HDAC enzyme activity.

Materials:

-

HDAC Inhibitor Drug Screening Kit (Fluorometric), which typically includes:

-

HeLa Nuclear Extract (as a source of HDACs)

-

HDAC Fluorometric Substrate

-

Lysine Developer

-

Known HDAC inhibitor (e.g., Trichostatin A) for positive control

-

-

This compound (test compound)

-

96-well microtiter plate (black, for fluorescence)

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound (this compound) and the positive control.

-

In the wells of the 96-well plate, add the HeLa nuclear extract.

-

Add the different concentrations of the test compound and the positive control to their respective wells. Include a no-inhibitor control.

-

Add the HDAC fluorometric substrate to all wells to initiate the reaction.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding the Lysine Developer to each well. This developer will react with the deacetylated substrate to produce a fluorophore.

-

Incubate the plate at 37°C for an additional period (e.g., 30 minutes).

-

Measure the fluorescence in each well using a fluorescence plate reader (e.g., excitation at 370 nm and emission at 450 nm).[17]

-

Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.

-

Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.

Quantitative Data Summary

Since no direct experimental data exists for this compound, the following table presents hypothetical data that could be generated from the described experiments to guide researchers in their data interpretation.

| Parameter | Hypothetical Value | Interpretation |

| GABA-A Receptor Binding (IC50) | 5 µM | Moderate affinity for the GABA-A receptor, suggesting a potential direct interaction. |

| HDAC Inhibition (IC50) | 15 µM | Moderate inhibition of HDAC activity, indicating a possible role in epigenetic modulation. |

Conclusion and Future Directions

This guide has outlined two primary, plausible mechanisms of action for this compound based on its chemical structure: modulation of the GABAergic system and inhibition of histone deacetylases. The provided experimental protocols offer a clear path for researchers to empirically test these hypotheses.

The structure-activity relationship of pyrrolidine derivatives is complex, with subtle modifications often leading to significant changes in biological activity.[18][19][20] Therefore, it is also conceivable that this compound may possess a novel mechanism of action distinct from those proposed here. The pursuit of its biological targets will undoubtedly contribute valuable knowledge to the fields of pharmacology and drug discovery. We encourage the scientific community to undertake the investigations outlined herein to elucidate the true biological function of this intriguing compound.

References

-

Bohrium. (n.d.). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Characterization of GABA Receptors. Retrieved from [Link]

-

RxList. (2021, July 14). How Do GABA Analogs Work?. Retrieved from [Link]

-

MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

ResearchGate. (2022, November 1). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Retrieved from [Link]

-

Drugs.com. (2023, April 14). Gamma-aminobutyric acid analogs. Retrieved from [Link]

-

National Institutes of Health. (2018, July 27). Human gut bacteria as potent class I histone deacetylase inhibitors in vitro through production of butyric acid and valeric acid. Retrieved from [Link]

-

PubMed. (n.d.). Inhibition of histone deacetylase activity by butyrate. Retrieved from [Link]

-

Taylor & Francis Online. (2022, July 27). Butyrate acts through HDAC inhibition to enhance aryl hydrocarbon receptor activation by gut microbiota-derived ligands. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells. Retrieved from [Link]

-

National Institutes of Health. (2019, June 7). Measuring Histone Deacetylase Inhibition in the Brain. Retrieved from [Link]

-

Patsnap. (2024, July 17). What is the mechanism of Gamma-Aminobutyric Acid?. Retrieved from [Link]

-

National Institutes of Health. (2016, July 21). Virtual screening and experimental validation of novel histone deacetylase inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, July 24). Physiology, GABA. Retrieved from [Link]

-

PubMed. (2006, July). New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids. Retrieved from [Link]

-

PubMed. (1977, August). Cyclic Gaba-Gabob analogues I - Synthesis of new 4-hydroxy-2-pyrrolidinone derivatives. Retrieved from [Link]

-

PubChem. (n.d.). (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid. Retrieved from [Link]

-

National Institutes of Health. (2021, December 11). The HDAC Inhibitor Butyrate Impairs β Cell Function and Activates the Disallowed Gene Hexokinase I. Retrieved from [Link]

-

ACS Publications. (2022, May 16). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. Retrieved from [Link]

-

ResearchGate. (2016, July 12). (PDF) Virtual screening and experimental validation of novel histone deacetylase inhibitors. Retrieved from [Link]

-

Cleveland Clinic. (n.d.). Gamma-Aminobutyric Acid (GABA). Retrieved from [Link]

-

PubMed. (2005, February). Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Oxopyrrolidin-1-yl)butanoic acid. Retrieved from [Link]

-

PubMed. (n.d.). Effect of 2-pyrrolidone on the concentration of GABA in rat tissues. Retrieved from [Link]

-

PubMed. (n.d.). GABAA Receptor Binding Assays of Standardized Leonurus cardiaca and Leonurus japonicus Extracts as Well as Their Isolated Constituents. Retrieved from [Link]

-

ChemBK. (2024, April 9). (S)-2-(2-OXOPYRROLIDIN-1-YL)BUTANOIC ACID. Retrieved from [Link]

-

ResearchGate. (2006, July). New Highly Potent GABA Uptake Inhibitors Selective for GAT-1 and GAT-3 Derived from (R)- and (S)-Proline and Homologous Pyrrolidine-2-alkanoic Acids. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 2-PYRROLIDONE. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. Retrieved from [Link]

-

PharmaCompass. (n.d.). 2-Pyrrolidinone-N-butyric acid. Retrieved from [Link]

-

J-STAGE. (n.d.). One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3. Retrieved from [Link]

-

ResearchGate. (2015, November 4). Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues. Retrieved from [Link]

-

National Institutes of Health. (2024, March 4). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. Retrieved from [Link]

Sources

- 1. What is the mechanism of Gamma-Aminobutyric Acid? [synapse.patsnap.com]

- 2. Physiology, GABA - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. How Do GABA Analogs Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 5. drugs.com [drugs.com]

- 6. New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Human gut bacteria as potent class I histone deacetylase inhibitors in vitro through production of butyric acid and valeric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.jp]

- 16. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 19. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Biological Landscape of 2-Pyrrolidinyl-Alkanoic Acid Derivatives: A Guide to Target Identification and Validation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a cornerstone of medicinal chemistry, serving as a versatile scaffold for a multitude of biologically active compounds.[1][2][3] Its prevalence in natural products and its synthetic tractability have made it a privileged structure in drug discovery. This guide focuses on a specific subclass: 2-pyrrolidinyl-alkanoic acid derivatives, with 2-Pyrrolidin-1-YL-butyric acid hydrochloride as a representative molecule. While direct, extensive research on this particular hydrochloride salt is limited, the broader class of related compounds exhibits significant interactions with key biological targets, primarily within the central nervous system. This document provides a comprehensive overview of the known biological targets for this chemical family, detailed methodologies for identifying and validating novel targets, and insights into the underlying mechanisms of action.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine nucleus, a five-membered saturated heterocycle containing nitrogen, is a recurring motif in a vast array of pharmacologically active agents.[1][2] Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, which is crucial for specific and high-affinity interactions with biological macromolecules.[3] Derivatives of this scaffold have demonstrated a wide spectrum of activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties.[1]

2-Pyrrolidinyl-alkanoic acid derivatives, the focus of this guide, represent a class of compounds that has shown particular promise in neuroscience research. Their structural similarity to endogenous neurotransmitters, such as gamma-aminobutyric acid (GABA), has driven investigations into their potential as modulators of synaptic transmission.

Known Biological Targets of Pyrrolidinyl-Alkanoic Acid Derivatives

Extensive research into compounds structurally related to 2-Pyrrolidin-1-YL-butyric acid has revealed a primary affinity for GABA transporters, with other targets also being identified.

Primary Target Class: GABA Transporters (GATs)

The most well-documented targets for this class of compounds are the GABA transporters GAT-1 and GAT-3.[4][5] These membrane proteins are responsible for the reuptake of GABA from the synaptic cleft, thereby regulating the duration and intensity of inhibitory neurotransmission. Inhibition of these transporters leads to an increase in synaptic GABA concentrations, potentiating GABAergic signaling. This mechanism is a key therapeutic strategy for conditions such as epilepsy and anxiety.

Several studies have synthesized and evaluated pyrrolidine-2-alkanoic acid derivatives for their inhibitory potency at GAT-1 and GAT-3.[4][5] The stereochemistry at the C-2 position of the pyrrolidine ring and the nature of the N-substituent have been shown to be critical for both potency and selectivity.[4]

| Compound Class | Target | Potency (IC50) | Selectivity |

| (S)-2-pyrrolidineacetic acid derivatives | GAT-1 | 0.343 - 0.396 µM | - |

| (R)-pyrrolidine-2-acetic acid derivatives | GAT-3 | 3.1 µM | 20:1 (GAT-3:GAT-1) |

| 4-hydroxypyrrolidine-2-carboxylic acid derivatives | GAT-1 | 5.1 - 9.4 µM | - |

| 4-hydroxypyrrolidine-2-acetic acid derivatives | GAT-3 | 19.9 µM | - |

Table 1: Inhibitory Potencies of Various Pyrrolidine Derivatives on GABA Transporters. Data synthesized from multiple sources.[4][5]

The data suggest that specific structural modifications can tune the activity of these compounds towards individual GAT subtypes, offering the potential for developing highly selective therapeutic agents with reduced off-target effects.

Putative Signaling Pathway: Modulation of GABAergic Neurotransmission

The inhibition of GATs by 2-pyrrolidinyl-alkanoic acid derivatives directly impacts the GABAergic system. The following diagram illustrates the proposed mechanism of action at a GABAergic synapse.

Caption: Proposed mechanism of action for 2-pyrrolidinyl-alkanoic acid derivatives at a GABAergic synapse.

Other Investigated Targets

While the GABAergic system is a primary focus, the versatility of the pyrrolidine scaffold has led to the investigation of other potential targets for related compounds:

-

Autotaxin (ATX): Novel pyrrolidinone and pyrrolidine derivatives have been synthesized and shown to be potent inhibitors of autotaxin, an enzyme involved in the production of lysophosphatidic acid (LPA), which is implicated in inflammation and cancer. Some boronic acid derivatives of pyrrolidine exhibited IC50 values as low as 35 nM.[6]

-

AMPA Receptors: Molecular modeling studies have suggested that N-acyl derivatives of 2-oxo-1-pyrrolidineacetamide (structurally related to the compounds of interest) may interact with the binding site of AMPA receptors, which are a type of glutamate receptor involved in excitatory neurotransmission.[7]

These findings underscore the importance of comprehensive target screening when evaluating novel pyrrolidinyl-alkanoic acid derivatives.

Experimental Workflows for Target Identification and Validation

For a novel compound like this compound, a systematic approach is required to identify and validate its biological targets. The following workflow outlines a robust strategy.

Caption: A generalized workflow for the identification and validation of biological targets for novel pyrrolidine derivatives.

Step-by-Step Protocol: Affinity Chromatography-Mass Spectrometry for Target Identification

This protocol provides a method for identifying protein targets that physically interact with a ligand of interest.

1. Ligand Immobilization: a. Synthesize an analog of 2-Pyrrolidin-1-YL-butyric acid with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). b. Incubate the linker-modified compound with the activated beads according to the manufacturer's protocol to achieve covalent immobilization. c. Wash the beads extensively to remove any non-covalently bound ligand. d. Prepare control beads that have been treated with the linker and quenching agent but without the ligand.

2. Protein Lysate Preparation: a. Culture relevant cells (e.g., primary neurons, cell lines expressing GABA transporters) to a high density. b. Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. c. Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant containing soluble proteins. d. Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

3. Affinity Pull-Down: a. Incubate a defined amount of the cell lysate with the ligand-immobilized beads and the control beads separately. b. To reduce non-specific binding, a competitor can be added to the control incubation (e.g., an excess of the free, unmodified this compound). c. Allow the binding to proceed for several hours at 4°C with gentle rotation. d. Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

4. Elution and Sample Preparation for Mass Spectrometry: a. Elute the bound proteins from the beads. This can be done by competitive elution with an excess of the free ligand, or by using a denaturing elution buffer (e.g., SDS-PAGE sample buffer). b. Run the eluted proteins on a 1D SDS-PAGE gel for a short distance to concentrate the sample and separate it from the beads. c. Excise the protein band from the gel. d. Perform in-gel digestion of the proteins using trypsin. e. Extract the resulting peptides from the gel.

5. LC-MS/MS Analysis: a. Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. The mass spectrometer will fragment the peptides and the resulting fragmentation patterns are used to determine the amino acid sequences.

6. Data Analysis: a. Use a database search engine (e.g., Mascot, Sequest) to identify the proteins from which the peptides were derived. b. Compare the list of proteins identified from the ligand-immobilized beads to those from the control beads. c. Proteins that are significantly enriched in the ligand sample are considered putative binding partners.

Conclusion and Future Directions

The 2-pyrrolidinyl-alkanoic acid scaffold is a promising starting point for the development of novel therapeutics, particularly those targeting the central nervous system. While the primary known targets for this class are GABA transporters, the chemical versatility of the pyrrolidine ring suggests that other targets are likely to be discovered. A systematic approach to target identification and validation, as outlined in this guide, is essential for elucidating the full pharmacological potential of new derivatives. Future research should focus on comprehensive screening of these compounds against a wider range of biological targets and on the use of advanced techniques such as chemoproteomics to map their protein interaction landscapes. The insights gained from such studies will be invaluable for the rational design of the next generation of pyrrolidine-based drugs.

References

-

Recent insights about pyrrolidine core skeletons in pharmacology - PMC. (2023, September 6). PubMed Central. [Link]

-

Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid. (n.d.). PubMed. [Link]

-

New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids. (n.d.). PubMed. [Link]

-

GABA Inhibitors - StatPearls - NCBI Bookshelf. (2023, July 30). National Center for Biotechnology Information. [Link]

-

Cyclic Gaba-Gabob analogues I - Synthesis of new 4-hydroxy-2-pyrrolidinone derivatives. (n.d.). PubMed. [Link]

-

Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities. (n.d.). ResearchGate. [Link]

-

Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. (2020, January 15). PubMed. [Link]

-

Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues. (2015, November 4). ResearchGate. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. [Link]

-

Synthesis and nootropic activity of 2-oxo-1-pyrrolidinesulfonic acid derivatives. (n.d.). PubMed. [Link]

-

4-PYRROLIDIN-1-YL-BUTYRIC ACID HYDROCHLORIDE | 49637-21-0. (n.d.). LookChem. [Link]

-

2-Pyrrolidinone-N-butyric acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). PharmaCompass.com. [Link]

-

Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. (2024, March 4). National Center for Biotechnology Information. [Link]

-

2-(2-OXOPYRROLIDIN-1-YL)BUTANOIC ACID, (2S)-. (n.d.). precisionFDA. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). IntechOpen. [Link]

Sources

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities - Kodonidi - Pharmacy & Pharmacology [consilium.orscience.ru]

An In-depth Technical Guide to 2-(2-Oxopyrrolidin-1-yl)butanoic Acid Hydrochloride: The Pharmacologically Inactive Major Metabolite of Levetiracetam

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2-oxopyrrolidin-1-yl)butanoic acid hydrochloride, a compound of significant interest in the clinical pharmacology of the anti-epileptic drug, Levetiracetam. While initially investigated for its own potential biological effects, extensive research has characterized this molecule, also known by the synonyms Levetiracetam acid or ucb L057, as the principal and pharmacologically inactive metabolite of its parent drug.[1][2][3] Its study is crucial for a complete understanding of Levetiracetam's disposition, safety profile, and minimal drug-drug interaction potential.

Introduction: From Active Parent Drug to Inactive Metabolite

Levetiracetam, the (S)-enantiomer of α-ethyl-2-oxo-1-pyrrolidine acetamide, is a widely used second-generation anti-epileptic drug (AED) for various seizure types, including partial-onset, myoclonic, and primary generalized tonic-clonic seizures.[1][4] A key feature of its favorable pharmacokinetic profile is its limited metabolism, with the majority of the dose excreted unchanged in the urine.[5] The primary metabolic pathway that does occur is the enzymatic hydrolysis of the acetamide group, leading to the formation of 2-(2-oxopyrrolidin-1-yl)butanoic acid.[1][6] This guide will delve into the specifics of this metabolite, from its formation and chemical properties to its pharmacokinetic journey and, most importantly, its lack of pharmacological activity, which contributes significantly to the safety and tolerability of Levetiracetam.

Physicochemical Characteristics

2-(2-Oxopyrrolidin-1-yl)butanoic acid hydrochloride is the salt form of the carboxylic acid metabolite. The free acid form is a white solid with a molecular formula of C8H13NO3 and a molecular weight of 171.19 g/mol .[7]

| Property | Value | Source |

| Molecular Formula | C8H13NO3 | [7] |

| Molecular Weight | 171.19 g/mol | [7] |

| Boiling Point | 371°C at 760 mmHg | [7] |

| Flash Point | 178.2°C | [7] |

| Density | 1.227 g/cm³ | [7] |

Metabolic Pathway and Bio-transformation

The formation of 2-(2-oxopyrrolidin-1-yl)butanoic acid from Levetiracetam is a straightforward hydrolytic process that occurs primarily in the blood and other tissues.[5][8] This biotransformation is not dependent on the hepatic cytochrome P450 (CYP450) enzyme system, a critical factor in Levetiracetam's low potential for drug-drug interactions.[2][9]

Caption: Pharmacokinetic pathway of Levetiracetam and its metabolite.

Pharmacodynamics: A Profile of Inactivity

A defining characteristic of 2-(2-oxopyrrolidin-1-yl)butanoic acid is its lack of pharmacological activity. [1][6]Studies have shown that this major metabolite does not contribute to the anti-epileptic effects of Levetiracetam. [9]The therapeutic action of Levetiracetam is attributed to its unique mechanism of action, which involves binding to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release. [10][11][12]The acid metabolite does not share this affinity for SV2A and is considered inactive in animal seizure models. [6] This pharmacological inactivity is a significant advantage. It means that the accumulation of the metabolite in patients with renal impairment, while requiring dose adjustments of the parent drug, does not lead to an increase in pharmacological or toxic effects from the metabolite itself. This contributes to the clean side-effect profile and wide therapeutic index of Levetiracetam.

Clinical Significance and Implications

The study of 2-(2-oxopyrrolidin-1-yl)butanoic acid is paramount for several reasons in the context of drug development and clinical practice:

-

Predictable Pharmacokinetics: The formation of a single, inactive major metabolite via a non-CYP450 pathway simplifies the pharmacokinetic profile of Levetiracetam, making its clinical use more predictable compared to AEDs with complex metabolic pathways. [2]* Low Drug-Drug Interaction Potential: Because neither the parent drug nor the metabolite significantly interacts with the CYP450 system, Levetiracetam has a very low propensity for pharmacokinetic drug-drug interactions, a crucial consideration in patients with epilepsy who often require polypharmacy. [5][10]* Safety in Special Populations: While dose adjustments for Levetiracetam are necessary in patients with renal impairment due to decreased clearance of both the parent drug and the metabolite, the inactive nature of the metabolite means that its accumulation is not associated with direct toxicity. [1][5]* Impurity Profiling: In the pharmaceutical manufacturing of Levetiracetam, 2-(2-oxopyrrolidin-1-yl)butanoic acid is considered a key impurity and its levels are carefully controlled to ensure the quality and safety of the final drug product. [13][14]

Conclusion

2-(2-Oxopyrrolidin-1-yl)butanoic acid hydrochloride, the hydrochloride salt of Levetiracetam's main metabolite, holds a unique position in pharmacology. Rather than possessing its own therapeutic activity, its significance lies in its inactivity. Its formation via a non-hepatic pathway, its straightforward renal clearance, and its lack of pharmacological effect are all key contributors to the favorable safety, tolerability, and pharmacokinetic profile of Levetiracetam. For drug development professionals, the story of Levetiracetam and its inactive metabolite serves as an exemplary model of a drug with a "clean" metabolic profile, leading to fewer clinical complications and a more predictable therapeutic outcome.

References

-

Strolin Benedetti, M., Whomsley, R., Nicolas, J. M., Young, C., & Baltes, E. (2003). Pharmacokinetics and metabolism of 14C-levetiracetam, a new antiepileptic agent, in healthy volunteers. European Journal of Drug Metabolism and Pharmacokinetics, 28(3), 159-173. [Link]

-

Nallamuthu, I., & Tadi, P. (2023). Levetiracetam. In StatPearls. StatPearls Publishing. [Link]

-

Soud, K., & Sharma, S. (2013). Clinical Pharmacology and Pharmacokinetics of Levetiracetam. The Journal of the Association of Physicians of India, 61(12), 912-916. [Link]

-

Czuczwar, S. J., & Patsalos, P. N. (2015). Levetiracetam – epilepsy treatment, pharmacokinetics, mechanism of action, interaction and toxicity. Farmakoterapia w Psychiatrii i Neurologii, 31(1), 29-42. [Link]

-

Drugs.com. (2023). Levetiracetam: Package Insert / Prescribing Info / MOA. [Link]

-

Patsalos, P. N. (2000). Clinical pharmacokinetics of levetiracetam. Clinical Pharmacokinetics, 39(5), 331-341. [Link]

-

Patsalos, P. N. (2000). Pharmacokinetic profile of levetiracetam: toward ideal characteristics. Pharmacology & Therapeutics, 85(2), 77-85. [Link]

-

Radtke, R. A. (2001). Pharmacokinetics of levetiracetam. Epilepsia, 42 Suppl 4, 24-27. [Link]

-

ResearchGate. (n.d.). Pharmacokinetics of Levetiracetam. [Link]

-

PubChem. (n.d.). 2-(2-Oxopyrrolidin-1-yl)butanoic acid. [Link]

-

Autechaux. (n.d.). Exploring (S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid: A Key Pharmaceutical Intermediate. [Link]

-

PubChem. (n.d.). (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid. [Link]

-

PubChem. (n.d.). (2R)-2-(2-Oxopyrrolidin-1-yl)butanoic acid. [Link]

-

Wikipedia. (2023). Levetiracetam. [Link]

-

Sharpe, C. M., Capparelli, E. V., Mower, A., Farrell, M. J., Soldin, S. J., & Haas, R. H. (2015). Pharmacokinetics and Pharmacodynamics of Levetiracetam in Neonatal Seizures: What We Still Need to Know. The Journal of Pediatric Pharmacology and Therapeutics, 20(4), 264–273. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding (S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid in Levetiracetam Synthesis. [Link]

-

NeuroPharmac Journal. (n.d.). Neuropharmacology of Levetiracetam as Anti-epileptic Medication. [Link]

-

DailyMed. (2023). Levetiracetam. [Link]

-

U.S. Food and Drug Administration. (2024). Levetiracetam (Baxter Healthcare Corporation): FDA Package Insert. [Link]

-

ResearchGate. (n.d.). Levetiracetam and metabolite (ucb L057) plasma concentration versus... [Link]

-

DR. ANTHONY MELVIN CRASTO. (2015). (2S)-2- Oxopyrrolidin-1-yl)butanoic acid………….Key Levetiracetam intermediate. [Link]

-

Löscher, W., & Gillard, M. (2021). Levetiracetam Mechanisms of Action: From Molecules to Systems. Epilepsia, 62(6), 1244-1259. [Link]

Sources

- 1. Levetiracetam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Pharmacokinetic profile of levetiracetam: toward ideal characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Levetiracetam - Wikipedia [en.wikipedia.org]

- 5. Clinical pharmacokinetics of levetiracetam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Levetiracetam [dailymed.nlm.nih.gov]

- 7. innospk.com [innospk.com]

- 8. Pharmacokinetics and Pharmacodynamics of Levetiracetam in Neonatal Seizures: What We Still Need to Know - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. neuropharmac.com [neuropharmac.com]

- 11. Clinical Pharmacology and Pharmacokinetics of Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-(2-Oxopyrrolidin-1-yl)butanoic acid | C8H13NO3 | CID 10464751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Structure-Activity Relationship of 2-Pyrrolidin-1-YL-butyric acid hydrochloride and its Analogs

Introduction

The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1][2][3][4] When coupled with a butyric acid moiety, as in the case of 2-Pyrrolidin-1-YL-butyric acid hydrochloride, a fascinating chemical entity with potential central nervous system (CNS) activity emerges. While direct and exhaustive structure-activity relationship (SAR) studies on this compound are not extensively documented in publicly available literature, a wealth of information on structurally related compounds, particularly anticonvulsants and GABAergic modulators, allows for a comprehensive and insightful analysis.

This technical guide will provide a detailed exploration of the plausible SAR for this class of compounds. By examining the impact of structural modifications on biological activity in closely related analogs, we can infer the key pharmacophoric features and guide future drug discovery efforts. Our discussion will be grounded in established principles of medicinal chemistry and supported by evidence from relevant scientific literature.

Proposed Biological Target and Mechanism of Action

The chemical architecture of this compound, featuring a pyrrolidine ring and a carboxylic acid function, bears a resemblance to key endogenous neurotransmitters and neuromodulators. This structural similarity suggests potential interactions with CNS targets. Based on extensive research on analogous structures, two primary biological targets are hypothesized:

-

GABA Transporters (GATs): Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian CNS.[5] GABA transporters regulate synaptic GABA levels by reuptake from the synaptic cleft. Inhibition of GATs, particularly GAT-1, prolongs the inhibitory action of GABA and is a validated strategy for the treatment of epilepsy and other neurological disorders.[5][6][7] The structural similarity of 2-Pyrrolidin-1-YL-butyric acid to GABA and known GAT inhibitors makes these transporters a highly probable target.

-

Synaptic Vesicle Protein 2A (SV2A): Levetiracetam, a highly successful antiepileptic drug, is the (S)-enantiomer of α-ethyl-2-oxo-1-pyrrolidine acetamide.[8][9] Its primary mechanism of action involves binding to the synaptic vesicle protein 2A (SV2A), a transmembrane protein involved in the regulation of neurotransmitter release.[8][10][11] Given the close structural relationship between 2-Pyrrolidin-1-YL-butyric acid and the core scaffold of levetiracetam, SV2A represents another compelling potential target.

This guide will proceed with the analysis of SAR with a focus on these two plausible targets.

Structure-Activity Relationship (SAR) Analysis

The SAR of 2-Pyrrolidin-1-YL-butyric acid analogs can be systematically dissected by considering modifications to three key regions of the molecule: the pyrrolidine ring, the butyric acid side chain, and potential substituents on the pyrrolidine nitrogen.

Modifications of the Pyrrolidine Ring

The pyrrolidine ring serves as a crucial scaffold, and its integrity and substitution pattern are critical for biological activity.

-

Ring Conformation and Stereochemistry: The stereochemistry at the 2-position of the pyrrolidine ring is a critical determinant of activity for many CNS-active pyrrolidine derivatives. For instance, in the case of levetiracetam, the (S)-enantiomer is the active form.[9] Similarly, for pyrrolidine-2-alkanoic acid derivatives targeting GABA transporters, the stereochemistry at the carbon bearing the carboxylic acid group significantly influences potency and selectivity for GAT subtypes.[6][12] It is therefore highly probable that the stereochemistry of the butyric acid attachment to the pyrrolidine ring in 2-Pyrrolidin-1-YL-butyric acid is a key factor for its biological activity.

-

Ring Substitution: Introduction of substituents on the pyrrolidine ring can modulate potency, selectivity, and pharmacokinetic properties. For example, in a series of pyrrolidine-2,5-dione derivatives with anticonvulsant activity, substitutions at the 3-position of the pyrrolidine ring were found to be important for activity.[2] In the context of GABA transporter inhibitors, hydroxylation of the pyrrolidine ring has been explored, though it often leads to a decrease in potency.[7] For SV2A ligands, modifications at the 4-position of the pyrrolidine ring of levetiracetam have led to the development of analogs with enhanced affinity, such as seletracetam which features a difluoroethenyl group.[11]

| Modification | Observed Effect on Analogs | Plausible Rationale | Supporting References |

| Stereochemistry at C2 | (S)-enantiomer often more active for CNS targets. | Enantiomer-specific binding to chiral pockets in the target protein. | [9][11] |

| Substitution at C3 | Can modulate anticonvulsant activity. | Influences the overall shape and lipophilicity of the molecule, affecting target binding and cell permeability. | [2] |

| Substitution at C4 | Can significantly enhance binding affinity to SV2A. | May provide additional binding interactions within the SV2A binding site. | [11] |

| Hydroxylation | Generally decreases GABA transporter inhibitory potency. | Increased polarity may hinder blood-brain barrier penetration or disrupt key hydrophobic interactions at the target. | [7] |

Modifications of the Butyric Acid Side Chain

The butyric acid moiety is likely crucial for interacting with the binding sites of target proteins, potentially mimicking the carboxylic acid group of GABA.

-

Chain Length and Flexibility: The length of the alkyl chain connecting the carboxylic acid to the pyrrolidine ring is a critical parameter. Studies on pyrrolidine-2-alkanoic acids have shown that variations in chain length can impact potency and selectivity for GABA transporter subtypes.[6][12] While the butyric acid (four-carbon) chain is the focus here, lengthening or shortening this chain would likely have a profound effect on activity.

-

Carboxylic Acid Group: The carboxylic acid is a key functional group, likely involved in ionic interactions with basic residues in the binding pocket of the target protein. Esterification or replacement with other acidic bioisosteres would be expected to significantly alter the binding mode and activity.

-

Alpha-Substitution: Substitution on the carbon alpha to the carboxylic acid can influence both potency and metabolic stability. For levetiracetam, the presence of an ethyl group at this position is a defining feature.[8][9]

| Modification | Observed Effect on Analogs | Plausible Rationale | Supporting References |

| Alkyl Chain Length | Critical for optimal positioning within the binding site. | Affects the distance between the pyrrolidine ring and the carboxylic acid, which is crucial for binding to GABA transporters. | [6][12] |

| Carboxylic Acid Bioisosteres | Replacement often leads to reduced activity. | The carboxylate is likely essential for a key ionic interaction with the target protein. | [6][7] |

| Alpha-Ethyl Group | A key feature of the potent anticonvulsant levetiracetam. | Provides a specific hydrophobic interaction and influences the overall conformation of the side chain. | [8][9] |

Modifications on the Pyrrolidine Nitrogen

The pyrrolidine nitrogen in 2-Pyrrolidin-1-YL-butyric acid is a point of attachment for the butyric acid side chain. In other classes of pyrrolidine derivatives, this nitrogen is often a site for introducing diverse substituents to modulate pharmacological properties.

-

N-Alkylation/Arylation: In the context of GABA transporter inhibitors, large, lipophilic N-substituents are often crucial for high potency at GAT-1.[6][7] For instance, derivatives with 4,4-diphenylbut-3-en-1-yl or 2-[tris(4-methoxyphenyl)methoxy]ethyl groups at the nitrogen atom exhibit high affinity.[6] This suggests that exploring various N-substituents in the 2-Pyrrolidin-1-YL-butyric acid series could lead to potent and selective compounds.

-

N-Acylation: N-acylation of the pyrrolidine ring is another common modification. N-acetylpyrrolidine derivatives have been investigated as inhibitors of α-glucosidase and α-amylase.[13][14] While a different therapeutic area, this demonstrates the chemical tractability and potential for biological activity modulation through N-acylation.

| Modification | Observed Effect on Analogs | Plausible Rationale | Supporting References |

| Large Lipophilic N-Substituents | Significantly increases potency for GABA transporters. | These groups can access and bind to additional hydrophobic pockets within the transporter protein. | [6][7] |

| N-Acylation | Can confer inhibitory activity against various enzymes. | Introduces a carbonyl group that can act as a hydrogen bond acceptor and alters the electronic properties of the nitrogen. | [13][14] |

Experimental Protocols

To investigate the SAR of this compound and its analogs, a systematic approach involving chemical synthesis and biological evaluation is required. The following are representative protocols based on methodologies reported for similar compounds.

General Synthetic Scheme for N-Substituted 2-Pyrrolidin-1-YL-butyric Acid Analogs

A common and effective method for synthesizing N-substituted pyrrolidine derivatives is through reductive amination or nucleophilic substitution.

Step 1: Synthesis of Ethyl 2-bromobutyrate Butyric acid is treated with thionyl chloride to form the acid chloride, which is then reacted with ethanol to yield ethyl butyrate. Subsequent bromination at the alpha-position using N-bromosuccinimide (NBS) and a radical initiator like AIBN affords ethyl 2-bromobutyrate.

Step 2: N-Alkylation of Pyrrolidine Pyrrolidine is reacted with ethyl 2-bromobutyrate in the presence of a non-nucleophilic base such as potassium carbonate in a suitable solvent like acetonitrile. This reaction yields ethyl 2-(pyrrolidin-1-yl)butanoate.

Step 3: Hydrolysis to the Carboxylic Acid The resulting ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide or sodium hydroxide in a mixture of water and a miscible organic solvent like tetrahydrofuran or methanol.

Step 4: Hydrochloride Salt Formation The final carboxylic acid is dissolved in a suitable solvent like diethyl ether or ethyl acetate, and a solution of hydrochloric acid in the same or a compatible solvent is added to precipitate the hydrochloride salt.

Caption: Workflow for the in vitro GABA transporter inhibition assay.

Conclusion and Future Directions

While a dedicated SAR study for this compound is yet to be published, a comprehensive analysis of structurally related compounds provides a strong foundation for understanding its potential biological activity. The evidence strongly suggests that this molecule is likely to interact with CNS targets, with GABA transporters and the SV2A protein being the most probable candidates.

Future research should focus on the stereoselective synthesis of 2-Pyrrolidin-1-YL-butyric acid and a systematic exploration of substitutions on the pyrrolidine ring and modifications of the butyric acid side chain. Biological evaluation of these analogs against a panel of CNS targets, including GAT subtypes and SV2A, will be crucial to elucidate the precise mechanism of action and to refine the SAR. Such studies hold the promise of identifying novel and potent neuromodulatory agents with potential therapeutic applications in epilepsy, anxiety disorders, and other neurological conditions.

References

- Kragler, A., Wanner, K. T., & Höfner, G. (2006). New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids. European Journal of Medicinal Chemistry, 41(5), 618-629.

- Al-Khawaja, A., Petersen, J. G., Dam, E., & Clausen, R. P. (2015). Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. Bioorganic & Medicinal Chemistry, 23(6), 1236-1246.

- Puspitasari, F., Ardianto, C., & Laeliocattleya, R. (2020). Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase. Research Journal of Pharmacy and Technology, 13(2), 735-740.

- Löscher, W., Gillard, M., & Fuks, B. (2021). Levetiracetam Mechanisms of Action: From Molecules to Systems. Pharmaceuticals, 14(11), 1093.

- Kenda, B. M., Matagne, A. C., Talaga, P. E., & Klitgaard, H. V. (2004). Structure activity relationships of novel antiepileptic drugs. Current Medicinal Chemistry, 11(15), 2025-2046.

- Zhuang, L., Kragler, A., Wanner, K. T., & Höfner, G. (2007). New Highly Potent GABA Uptake Inhibitors Selective for GAT-1 and GAT-3 Derived from (R)- and (S)-Proline and Homologous Pyrrolidine-2-alkanoic Acids. ChemInform, 38(32).

-

PubChem. (n.d.). Levetiracetam. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of levetiracetam. Retrieved from [Link]

- Dursun, O. B., & Gökçe, M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1249580.

- Li, Y., et al. (2019). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Medicinal Chemistry, 10(2), 241-251.

- Puspitasari, F., Ardianto, C., & Laeliocattleya, R. (2020). Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase. Research Journal of Pharmacy and Technology, 13(2), 735-740.

- Li, Y., et al. (2019). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Medicinal Chemistry, 10(2), 241-251.

- Shakhidoyatov, K. M., & Kadyrov, A. S. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(16), 4992.

- Li Petri, G., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(3), 978.

- Dursun, O. B., & Gökçe, M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1249580.

- Loomis, T. A., & Schaffer, N. K. (1946). Pharmacological Activity of Basic Alkyl Esters of Substituted Pyrrolidine Dicarboxylic Acids: II. Action on Intestine, Uterus, and Blood Pressure. Journal of Pharmacology and Experimental Therapeutics, 86(1), 47-53.

-

ResearchGate. (n.d.). Scheme 1. Protocol for synthesis of pyrrolidine derivatives 18 and 19. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Pyrrolidines: Applications of 2-(Pyrrolidin-1-yl)acetic Acid. Retrieved from [Link]

- Gryc, M., et al. (2008). Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. Acta Poloniae Pharmaceutica, 65(5), 569-577.

- Clausen, R. P., & Madsen, K. (2000). The GABA transporter and its inhibitors. Current Medicinal Chemistry, 7(7), 735-752.

- Mondal, S., & Jana, A. (2021). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of Biomolecular Structure and Dynamics, 39(11), 4058-4074.

- Bhat, A. A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954.

-

ResearchGate. (n.d.). New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Levetiracetam | C8H14N2O2 | CID 5284583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Structure activity relationships of novel antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Role of 2-Pyrrolidin-1-YL-butyric acid hydrochloride in Neuroscience

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidinone chemical family has yielded compounds of significant interest in neuroscience, most notably for their nootropic and antiepileptic properties.[1] This technical guide provides a comprehensive exploration of the potential role of 2-Pyrrolidin-1-YL-butyric acid hydrochloride in neuroscience. Due to a lack of direct scientific literature on this specific compound, this paper will build a predictive framework based on the well-established pharmacology of its structural analogs, with a primary focus on Levetiracetam and its carboxylic acid metabolite. We will delve into the foundational mechanism of action involving the synaptic vesicle protein 2A (SV2A), explore structure-activity relationships within the pyrrolidinone class, and propose experimental protocols to elucidate the neuropharmacological profile of this compound. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of novel pyrrolidinone derivatives.

Introduction: The Pyrrolidinone Scaffold in Neuroscience

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, giving rise to a class of drugs with diverse biological activities. The journey of pyrrolidinone derivatives in neuroscience began with the synthesis of Piracetam in the 1960s, a compound noted for its cognitive-enhancing, or "nootropic," effects.[1] This pioneering work paved the way for the development of a new class of neurotropic agents.

Subsequent research led to the discovery of Levetiracetam, a pyrrolidinone derivative with potent anticonvulsant properties, now widely used in the treatment of epilepsy.[1] The unique mechanism of action of Levetiracetam, distinct from other antiepileptic drugs, has sparked renewed interest in this chemical family.[2] This guide will focus on a lesser-known member of this family, this compound, and explore its potential based on the established neuropharmacology of its relatives.

The Central Hypothesis: A Putative SV2A Ligand?

The primary mechanism of action for the neuroactive pyrrolidinone derivative, Levetiracetam, is its high-affinity, stereoselective binding to the synaptic vesicle glycoprotein 2A (SV2A).[3][4] SV2A is an integral membrane protein found in the vesicles of almost all synaptic terminals and is crucial for the regulation of neurotransmitter release.[5]

The Role of SV2A in Synaptic Transmission

SV2A is involved in several key presynaptic processes:

-

Vesicle Priming and Trafficking: SV2A is thought to play a role in preparing synaptic vesicles for fusion with the presynaptic membrane.

-

Calcium-Dependent Neurotransmitter Release: It modulates the calcium-dependent release of neurotransmitters.[3]

-

Interaction with Synaptotagmin-1: SV2A interacts with synaptotagmin-1, a primary calcium sensor for exocytosis, influencing its function.[5]

The binding of Levetiracetam to SV2A is believed to modulate its function, leading to a decrease in the rate of vesicle release, which may selectively prevent the hypersynchronization of epileptiform burst firing without affecting normal neuronal excitability.[2][6]

Proposed Signaling Pathway for Pyrrolidinone Derivatives at the Presynaptic Terminal

Caption: Hypothesized mechanism of action for this compound at the presynaptic terminal.

Structure-Activity Relationship (SAR) and Comparative Analysis

The biological activity of pyrrolidinone derivatives is highly dependent on their chemical structure. Understanding these relationships is key to predicting the potential neuropharmacological profile of this compound.

| Compound | Chemical Structure | Key Structural Features | Known/Hypothesized Activity |

| Levetiracetam | 2-(2-oxopyrrolidin-1-yl)butanamide | Pyrrolidinone ring, (S)-enantiomer, butanamide side chain | Anticonvulsant, high affinity for SV2A[4] |

| Levetiracetam Acid | (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid | Pyrrolidinone ring, carboxylic acid side chain | Primary metabolite of Levetiracetam, lower affinity for SV2A |

| This compound | This compound | Pyrrolidine ring (not a pyrrolidinone) , butyric acid side chain | Unknown , potential for novel neuroactivity |

A crucial distinction for this compound is the absence of the oxo-group at the 2-position of the pyrrolidine ring, meaning it is a pyrrolidine derivative, not a pyrrolidinone. This seemingly small structural change could have profound implications for its biological activity. While it may still interact with targets in the central nervous system, its affinity for SV2A, which is a key feature of Levetiracetam, might be significantly altered.[7]

Proposed Experimental Workflows for Characterization

To elucidate the role of this compound in neuroscience, a systematic, multi-tiered experimental approach is necessary.

In Vitro Characterization

Objective: To determine the primary molecular targets and cellular effects of the compound.

Step-by-Step Protocol: Radioligand Binding Assay for SV2A

-

Preparation of Synaptic Membranes:

-

Homogenize brain tissue (e.g., rat cortex) in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the membranes.

-

Resuspend the pellet in fresh buffer.

-

-

Binding Assay:

-

In a 96-well plate, add synaptic membrane preparation, radioligand (e.g., [³H]-Levetiracetam), and varying concentrations of this compound.

-

For non-specific binding, add a high concentration of unlabeled Levetiracetam.

-

Incubate at room temperature for 60 minutes.

-

-

Separation and Detection:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value (concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis.

-

Experimental Workflow for In Vitro Characterization

Caption: A streamlined workflow for the in vitro characterization of this compound.

In Vivo Evaluation

Objective: To assess the effects of the compound on behavior, neurophysiology, and safety in animal models.

Step-by-Step Protocol: Mouse Model of Pentylenetetrazol (PTZ)-Induced Seizures

-

Animal Preparation:

-

Acclimate male C57BL/6 mice for at least one week with ad libitum access to food and water.

-

Divide mice into vehicle control and treatment groups (at least n=8 per group).

-

-

Compound Administration:

-

Administer this compound or vehicle (e.g., saline) via intraperitoneal (i.p.) injection at various doses.

-

Allow for a 30-minute pre-treatment period.

-

-

Seizure Induction:

-

Administer a sub-convulsive dose of PTZ (e.g., 60 mg/kg, i.p.).

-

-

Behavioral Observation:

-

Immediately after PTZ injection, place each mouse in an individual observation chamber.

-

Record the latency to the first myoclonic jerk and the incidence and severity of generalized tonic-clonic seizures for 30 minutes. Seizure severity can be scored using the Racine scale.

-

-

Data Analysis:

-

Compare the seizure latency, incidence, and severity between the vehicle and treatment groups using appropriate statistical tests (e.g., Mann-Whitney U test, Fisher's exact test).

-

Pharmacokinetics and Metabolism: A Predictive Overview

The pharmacokinetic profile of Levetiracetam is characterized by rapid absorption, minimal plasma protein binding, and predominantly renal excretion, with about 34% of a dose being metabolized via hydrolysis.[8] Given the structural similarity, this compound may also exhibit favorable pharmacokinetic properties. However, the absence of the amide group, which is the site of hydrolysis in Levetiracetam, suggests a different metabolic pathway.

| Pharmacokinetic Parameter | Levetiracetam | Predicted for 2-Pyrrolidin-1-YL-butyric acid HCl |

| Bioavailability | >95% (oral)[8] | Likely high due to small molecule size and polarity |

| Protein Binding | <10% | Likely low |

| Metabolism | Primarily hydrolysis of the acetamide group[8] | Expected to be different; potential for phase I and II metabolism |

| Elimination Half-life | 6-8 hours in adults[8] | Unknown, dependent on metabolism and clearance |

| Excretion | ~66% unchanged in urine[8] | Likely renal excretion |

Future Directions and Conclusion

While the existing body of scientific literature does not directly address the role of this compound in neuroscience, a strong foundation for its investigation can be built upon the knowledge of its structural analogs. The primary hypothesis is that it may interact with presynaptic targets, though its affinity for SV2A remains to be determined.

The proposed experimental workflows provide a clear path for the systematic evaluation of this compound. Should it exhibit favorable neuropharmacological and safety profiles, it could represent a novel therapeutic agent for a range of neurological disorders. The key to unlocking its potential lies in rigorous scientific investigation, starting with the fundamental in vitro and in vivo studies outlined in this guide. The subtle yet significant structural difference from well-characterized pyrrolidinones makes this compound a compelling candidate for novel drug discovery in neuroscience.

References

- Levetiracetam Mechanisms of Action: From Molecules to Systems. PMC - PubMed Central.

- Synaptic Vesicle Glycoprotein 2A: Features and Functions. PMC - PubMed Central. (2022-04-28)

- Synthesis and Anticonvulsant Activity of Some 1-Substituted-2-oxopyrrolidine Deriv

- Pyrrolidone deriv

- Clinical pharmacokinetics of levetiracetam. PubMed.

- The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam.

- Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. PubMed.

- Synaptic Vesicle Protein 2A: Basic Facts and Role in Synaptic Function. PubMed.

- Levetiracetam.

- The role of the synaptic vesicle protein SV2A in regulating mitochondrial morphology and autophagy. bioRxiv. (2024-07-30)

- Pharmacokinetics of Levetiracetam.

- What is the mechanism of action of Levetiracetam (Keppra)?. Dr.Oracle.

- Structure-activity relationship and cardiac safety of 2-aryl-2-(pyridin-2-yl)acetamides as a new class of broad-spectrum anticonvulsants derived from Disopyramide. University of Bristol Research Portal.

- A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke.

- Levetiracetam inhibits SV2A-synaptotagmin interaction at synapses th

- (PDF) Synaptic vesicle protein 2A: Basic facts and role in synaptic function.

- Structure activity relationships of novel antiepileptic drugs. PubMed.

- A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Semantic Scholar. (2021-10-11)

- Clinical pharmacology and pharmacokinetics of levetiracetam. The world's largest collection of open access research papers. (2013-12-04)

- Psychopharmacology of Anticonvulsants: Levetiracetam as a Synaptic Vesicle Protein Modulator.

- A Review of Population Pharmacokinetic Studies of Levetiracetam. medRxiv. (2020-08-06)

- SV2A. Wikipedia.

- Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis.

- Evaluation of Anticonvulsant Activity of Dual COX-2/5-LOX Inhibitor Darbufelon and Its Novel Analogues. MDPI.

- Structure-Activity Relationship (SAR) Model for Predicting Teratogenic Risk of Antiseizure Medications in Pregnancy by Using Sup. Frontiers. (2022-02-25)

Sources

- 1. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synaptic Vesicle Glycoprotein 2A: Features and Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Levetiracetam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Structure activity relationships of novel antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical pharmacokinetics of levetiracetam - PubMed [pubmed.ncbi.nlm.nih.gov]

An Investigative Guide to 2-Pyrrolidin-1-YL-butyric acid hydrochloride: A Potential GABA Analogue

Intended Audience: Researchers, scientists, and drug development professionals in the fields of neuroscience, pharmacology, and medicinal chemistry.

Abstract: This technical guide outlines a comprehensive research framework for the investigation of 2-Pyrrolidin-1-YL-butyric acid hydrochloride as a putative gamma-aminobutyric acid (GABA) analogue. While direct pharmacological data for this specific compound is not extensively available in peer-reviewed literature, its structural features suggest a potential interaction with the GABAergic system. This document provides a detailed roadmap, from chemical synthesis and characterization to in-depth in vitro and in vivo pharmacological evaluation, to elucidate its mechanism of action and therapeutic potential. The protocols and methodologies described herein are grounded in established principles of drug discovery and are designed to provide a robust and self-validating system for inquiry.

Introduction: The Rationale for Investigation

The central nervous system (CNS) maintains a delicate balance between excitatory and inhibitory neurotransmission, with GABA being the primary inhibitory neurotransmitter.[1][2] Dysregulation of the GABAergic system is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[2][3] Consequently, compounds that modulate GABAergic activity, known as GABA analogues, have significant therapeutic value.[1][3]

This compound presents a chemical scaffold with potential for GABAergic activity. The pyrrolidine ring is a common motif in various biologically active compounds, and its derivatives have been explored for their interaction with CNS targets.[4][5][6] The butyric acid moiety bears resemblance to the endogenous GABA molecule, suggesting a possible interaction with GABA receptors or transporters. This guide details the necessary experimental steps to systematically evaluate this hypothesis.

Physicochemical Characterization and Synthesis

A foundational step in the investigation of any novel compound is the confirmation of its identity and purity.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C8H16ClNO2 | 193.67 | 1219237-63-4[7] |

| 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride | C8H16ClNO2 | 193.67 | 49637-21-0[8][9] |

| (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid | C8H13NO3 | 171.19 | 102849-49-0[10][11] |

Synthesis of this compound

Hypothetical Synthetic Workflow:

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis and Purification

-

Alkylation: To a solution of pyrrolidine (1.0 eq) and a non-nucleophilic base such as potassium carbonate (1.5 eq) in a suitable aprotic solvent (e.g., acetonitrile), add ethyl 2-bromobutyrate (1.1 eq) dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Extraction: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification of Ester: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl 2-(pyrrolidin-1-yl)butanoate. Purify the crude product by column chromatography on silica gel.

-

Hydrolysis: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Acidification and Extraction: Acidify the reaction mixture to a pH of approximately 3-4 with 1M HCl. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Purification of Carboxylic Acid: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 2-Pyrrolidin-1-YL-butyric acid.

-

Salt Formation: Dissolve the purified carboxylic acid in anhydrous diethyl ether. Add a solution of HCl in diethyl ether dropwise with stirring.

-

Isolation: Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound as a solid.

Analytical Characterization

The identity and purity of the synthesized compound must be rigorously confirmed using a panel of analytical techniques.

Table 2: Analytical Techniques for Compound Characterization

| Technique | Purpose | Expected Outcome |

| NMR Spectroscopy (¹H and ¹³C) | Structural elucidation | Confirmation of the chemical structure and absence of impurities. |

| Mass Spectrometry (MS) | Determination of molecular weight | A molecular ion peak corresponding to the calculated mass of the free base or the intact salt. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating high purity (>95%). |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups | Characteristic absorption bands for the carboxylic acid, amine hydrochloride, and alkyl groups. |

| Elemental Analysis | Confirmation of elemental composition | The experimentally determined percentages of C, H, N, and Cl should be within ±0.4% of the theoretical values. |